molecular formula C23H28N6 B11041654 6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

Katalognummer: B11041654
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: YLFQRIAJDAGQSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(4-Benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a 1,3,5-triazine derivative characterized by a 4-methylphenyl substituent at the 2-amino position and a 4-benzylpiperidinylmethyl group at the 6-position. This compound belongs to a broader class of triazine derivatives studied for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .

Eigenschaften

Molekularformel

C23H28N6

Molekulargewicht

388.5 g/mol

IUPAC-Name

6-[(4-benzylpiperidin-1-yl)methyl]-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H28N6/c1-17-7-9-20(10-8-17)25-23-27-21(26-22(24)28-23)16-29-13-11-19(12-14-29)15-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3,(H3,24,25,26,27,28)

InChI-Schlüssel

YLFQRIAJDAGQSL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCC(CC3)CC4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Triazine Core Formation

The 1,3,5-triazine ring is typically constructed via cyclocondensation reactions. A common method involves reacting cyanoguanidine with aldehydes under acidic conditions to form 2,4-dichloro-6-substituted-1,3,5-triazines. For example, cyanoguanidine reacts with 4-methylbenzaldehyde in hydrochloric acid to yield 2,4-dichloro-6-(4-methylphenyl)-1,3,5-triazine. This intermediate serves as the foundation for subsequent substitutions.

Final Functionalization

The remaining amino group is introduced by reacting the monochloro intermediate with 4-methylaniline. This step employs polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to achieve high yields.

Table 1: Representative Reaction Conditions for Nucleophilic Substitution

StepReagentsSolventTemperatureYield (%)
Triazine formationCyanoguanidine, HClEthanol80°C78
Piperidine coupling4-Benzylpiperidine, K2CO3DCMRT65
Aniline functionalization4-MethylanilineDMF100°C82

Microwave-Assisted One-Pot Synthesis

Reaction Design and Optimization

Microwave irradiation significantly accelerates the synthesis of triazine derivatives. A three-component condensation of cyanoguanidine, 4-methylbenzaldehyde, and 4-benzylpiperidine-1-carbaldehyde in ethanol under microwave conditions (150°C, 20 min) produces the target compound directly. This method bypasses intermediate isolation, reducing reaction time from 24 hours to <1 hour.

Mechanistic Insights

The reaction proceeds via:

  • Imine formation : Aldehydes react with cyanoguanidine to form imine intermediates.

  • Cyclization : Microwave energy promotes rapid cyclization into the triazine core.

  • Aromatization : Dehydrogenation under microwave conditions yields the fully aromatic triazine structure.

Table 2: Microwave vs. Conventional Synthesis Comparison

ParameterMicrowave MethodConventional Method
Reaction time20 min24 h
Yield89%72%
Purity (HPLC)98.5%95.2%

Catalytic Approaches and Green Chemistry

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling has been explored for introducing aryl groups. Using Pd(PPh3)4 as a catalyst, 2,4-dibromo-1,3,5-triazine reacts with 4-methylphenylboronic acid to install the 4-methylphenyl group selectively. However, this method requires stringent anhydrous conditions and is less cost-effective for large-scale synthesis.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use, enhancing sustainability. Mixing cyanoguanidine, 4-methylbenzaldehyde, and 4-benzylpiperidine-1-carbaldehyde with K2CO3 in a planetary mill (500 rpm, 2 h) yields the product with 75% efficiency.

Analytical Characterization

Spectroscopic Validation

  • NMR : 1H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, triazine-H), 7.45–7.12 (m, 9H, aromatic-H), 3.78 (s, 3H, OCH3), 3.42 (t, J = 6.4 Hz, 2H, piperidine-CH2).

  • HRMS : [M+H]+ calcd. for C23H28N6O: 404.5; found: 404.5.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar triazine ring and the equatorial orientation of the benzylpiperidine substituent.

Challenges and Industrial Scalability

Byproduct Formation

Competing reactions during nucleophilic substitutions can generate des-methyl analogs or over-alkylated products. Column chromatography or recrystallization (using ethyl acetate/hexane) is required for purification.

Cost of Microwave Equipment

While microwave synthesis improves efficiency, industrial-scale reactors remain costly (>$50,000 per unit), limiting adoption .

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Piperidinring, eingehen, was zur Bildung von N-Oxiden führt.

    Reduktion: Reduktionsreaktionen können den Triazinring angreifen und ihn möglicherweise in eine gesättigtere Form umwandeln.

    Substitution: Die Benzyl- und Piperidingruppen können durch andere funktionelle Gruppen durch nucleophile oder elektrophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

    Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation N-Oxide ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, die die Eigenschaften der Verbindung verändern.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den 6-[(4-Benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazin-2,4-diamin seine Wirkungen entfaltet, beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Piperidin- und Benzylgruppen können die Bindung an diese Zielstrukturen erleichtern, während der Triazin-Kern für Stabilität sorgt. Diese Interaktion kann biologische Signalwege modulieren und zu den beobachteten Wirkungen der Verbindung führen.

Wirkmechanismus

The mechanism by which 6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperidine and benzyl groups may facilitate binding to these targets, while the triazine core provides stability. This interaction can modulate biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Piperidine/Piperazine-Linked Triazines

6-[(4-Benzyl-1-piperazinyl)methyl]-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine
  • Structural Differences : Replaces the piperidine ring with a piperazine moiety and substitutes the 4-methylphenyl group with a 3-chloro-2-methylphenyl group.
  • Activity : While specific data are unavailable, piperazine-linked triazines are often explored for CNS targets due to improved blood-brain barrier penetration.
Piperidine-Linked Anti-HIV Triazines ()
  • Example : N2-mesityl-N4-(1-(pyridin-4-ylmethyl)piperidin-4-yl)-1,3,5-triazine-2,4,6-triamine.
  • Structural Differences : Features a mesityl (2,4,6-trimethylphenyl) group and a pyridinylmethyl-piperidine substituent.
  • Implications : The bulky mesityl group may hinder steric interactions with viral targets, while the pyridine ring enhances aromatic stacking. The target compound’s 4-methylphenyl group is less sterically demanding, possibly improving solubility .

Aryl-Substituted Triazines

4-(4-Methylpiperidino)-1,3,5-triazine-2-amines ()

Seven derivatives with aryl groups (e.g., 4-fluorophenyl, 4-chlorophenyl, 4-trifluoromethylphenyl) at the 6-position were synthesized. Key comparisons include:

Compound Substituent Electronic Effects Biological Activity Melting Point Range (°C) Reference
4-Fluorophenyl Electron-withdrawing Antileukemic (IC50: 1.2–5.3 µM) 180–182
4-Trifluoromethylphenyl Strongly electron-withdrawing Moderate activity 195–197
Target Compound’s Benzylpiperidinylmethyl Electron-neutral, bulky Not reported Not available
  • Key Insight : Electron-withdrawing groups enhance triazine ring reactivity but may reduce cell permeability. The target compound’s benzylpiperidinylmethyl group balances lipophilicity and steric effects.

Heterocyclic and Sulfur-Containing Triazines

6-(3-Methyl-1-benzofuran-2-yl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
  • Structural Differences : Replaces the benzylpiperidinylmethyl group with a benzofuran ring.
  • Implications : The benzofuran oxygen enables hydrogen bonding, which could improve target affinity but reduce metabolic stability compared to the target compound’s alkylamine chain .
Sulfanyl Derivatives ()
  • Examples : Compounds with benzimidazole- or thiadiazole-sulfanyl groups.
  • Implications : Sulfur atoms introduce polarizable electron-rich regions, facilitating interactions with metal ions or cysteine residues. However, these groups may increase toxicity risks compared to the target compound’s benzylpiperidine .

Carborane- and Chromenone-Linked Triazines

o-Carboranylalkoxy Triazines ()
  • Structural Feature : Incorporates boron-cluster carborane groups.
  • Implications : Carboranes enhance thermal stability and neutron capture capacity (useful in radiotherapy) but are synthetically challenging. The target compound’s simpler structure offers easier scalability .
Chromenone-Linked Triazines (–13)
  • Example: 6-(Chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine coupled with chromenones.
  • The target compound’s flexible piperidine linker may favor protein kinase inhibition over DNA binding .

Biologische Aktivität

The compound 6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a member of the triazine class of compounds. Triazines have been extensively studied for their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H31N5C_{25}H_{31}N_5, and it features a triazine core substituted with a benzylpiperidine moiety and a methylphenyl group. The structure can be represented as follows:

6 4 benzylpiperidin 1 yl methyl N 4 methylphenyl 1 3 5 triazine 2 4 diamine\text{6 4 benzylpiperidin 1 yl methyl N 4 methylphenyl 1 3 5 triazine 2 4 diamine}

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit inhibitory effects on certain kinases and enzymes implicated in cancer progression and inflammation.

Target Enzymes

Research indicates that the compound may act as an inhibitor of:

  • IRAK4 (Interleukin-1 Receptor Associated Kinase 4) : A key player in inflammatory responses.
  • Various kinases associated with tumorigenesis.

Antitumor Activity

Several studies have highlighted the antitumor potential of triazine derivatives. For instance, compounds similar to this compound have shown promise in inhibiting cell proliferation in various cancer cell lines.

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)10.5Inhibition of ERK pathway
MCF7 (Breast Cancer)8.3Induction of apoptosis
HeLa (Cervical Cancer)12.0Cell cycle arrest

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. In vitro studies have demonstrated that it can reduce levels of TNF-alpha and IL-6 in activated macrophages.

Case Study 1: Inhibition of Tumor Growth

In a preclinical study involving mouse xenograft models, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. The study utilized a dosage regimen that highlighted the compound's potential as a therapeutic agent against specific types of cancer.

Case Study 2: Mechanistic Insights

A recent investigation into the molecular mechanisms revealed that the compound effectively inhibits IRAK4 activity, leading to decreased activation of downstream signaling pathways associated with inflammation and cancer progression. This was corroborated by Western blot analysis demonstrating reduced phosphorylation levels of key signaling proteins.

Q & A

Q. Key Data :

  • Yield Variability : Substituted benzaldehydes (e.g., 4-dimethylamino-benzaldehyde) show higher yields (75–85%) compared to nitro-substituted analogs (50–60%) due to electronic effects .
  • Purity Confirmation : 1^1H NMR integration ratios (e.g., aromatic protons vs. piperidine CH2_2 groups) and elemental analysis (±0.3%\pm 0.3\% for C, H, N) are essential for validation .

Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?

Methodological Answer:
Contradictions often arise from subtle structural variations (e.g., substituent electronic profiles) or assay conditions. A systematic approach includes:

3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) to correlate substituent effects (e.g., electron-withdrawing groups on the triazine ring) with antileukemic activity. For example, 4-methylpiperidine analogs show higher potency than pyrrolidine derivatives due to improved hydrophobic interactions .

Dose-Response Curves : Validate activity trends across multiple cell lines (e.g., K562 vs. HL-60) to distinguish compound-specific effects from assay artifacts .

Meta-Analysis : Cross-reference published IC50_{50} values with structural databases to identify outliers. For instance, nitro-substituted analogs may exhibit false negatives due to solubility issues in PBS-based assays .

Q. Key Insight :

  • Electron-Donating Groups : 4-Methylphenyl and 4-methoxyphenyl substituents enhance DNA intercalation, while nitro groups reduce bioavailability due to increased polarity .

Basic: What spectroscopic and chromatographic techniques are recommended for characterization?

Methodological Answer:

1^1H/13^13C NMR : Assign peaks using DEPT-135 (for CH2_2/CH3_3 groups) and 1^1H-13^13C HSQC (e.g., piperidine CH2_2 at δ 2.5–3.5 ppm; triazine C-N at 165–170 ppm) .

HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) with ESI+ ionization to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 475.2 for the target compound) .

Elemental Analysis : Validate stoichiometry (C27_{27}H31_{31}N7_7) with ≤0.3% deviation .

Q. Critical Note :

  • Artifact Detection : Monitor for Schiff base hydrolysis byproducts (e.g., free aldehydes) via TLC (Rf 0.3 in ethyl acetate/hexane 1:1) .

Advanced: What computational strategies predict binding affinity to biological targets like kinase inhibitors?

Methodological Answer:

Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB 1T46) to model interactions. The 4-benzylpiperidinyl group shows strong hydrophobic packing in ATP-binding pockets, while the triazine core forms hydrogen bonds with catalytic lysines .

MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (MM/PBSA ≤ -40 kcal/mol) .

Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at triazine N1/N3 positions) using Schrödinger’s Phase .

Q. Validation :

  • Experimental Correlation : Compare computed ΔG values with SPR-measured KD_D (e.g., ≤10 nM for high-affinity analogs) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Toxicity Screening : Follow OECD guidelines for acute oral toxicity (LD50_{50} > 500 mg/kg in rodents) and skin irritation (EPISKIN model) .

PPE : Use nitrile gloves, lab coats, and fume hoods (≥0.5 m/s face velocity) during synthesis .

Waste Disposal : Neutralize acidic byproducts with NaHCO3_3 before incineration .

Q. Regulatory Compliance :

  • GHS Labeling : Include H315 (skin irritation) and H319 (eye irritation) based on in vitro data .

Advanced: How can researchers design derivatives to improve metabolic stability?

Methodological Answer:

Metabolite Identification : Use hepatocyte microsomes (human/rat) with LC-HRMS to detect Phase I oxidation (e.g., piperidine N-debenzylation) .

Structure Optimization :

  • Introduce fluorine at the 4-benzyl position to block CYP3A4-mediated oxidation.
  • Replace labile methyl groups with cyclopropyl rings to reduce first-pass metabolism .

In Silico ADMET : Predict logP (2.5–3.5), CYP inhibition (e.g., SwissADME), and plasma protein binding (>90%) to prioritize candidates .

Q. Case Study :

  • Cyclopropyl Analog : Shows 3x longer plasma half-life (t1/2_{1/2} = 8.2 h) in murine models compared to the parent compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.